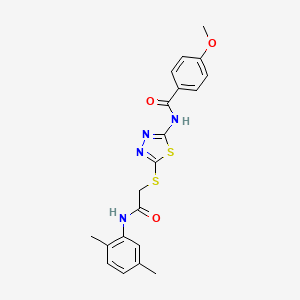

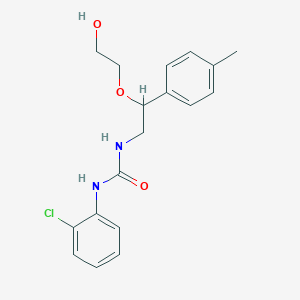

N-(5-((2-((2,5-二甲基苯基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate thiadiazole and amide precursors, followed by the introduction of the methoxy group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the amide group could potentially result in a planar structure due to the delocalization of electrons .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The thiadiazole ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methoxy group could give the compound both polar and nonpolar characteristics .科学研究应用

光动力治疗应用

- 涉及用新的苯磺酰胺衍生物基团取代锌酞菁的研究,包括噻二唑,表明在癌症治疗的光动力治疗中具有显着的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对光动力治疗中的 II 型机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗真菌特性

- 对噻二唑衍生物的研究表明具有显着的抗菌和抗真菌活性。例如,一系列 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺表现出显着的体外抗菌和抗真菌作用,表明它们在治疗微生物疾病中的潜力 (Desai, Rajpara, & Joshi, 2013)。

抗癌特性

- 已经研究了源自 1,3,4-噻二唑化合物的席夫碱的生物活性。一些衍生物表现出很高的 DNA 保护能力,可以抵抗氧化损伤,并且具有很强的抗菌活性,某些化合物对癌细胞系表现出细胞毒性,表明它们在化学治疗应用中的潜力 (Gür 等人,2020)。

合成药物中间体

- 2-(5-氨基-1,2,4-噻二唑-3-基)-2-(Z)-甲氧基亚氨基乙酸 2-苯并噻唑基硫酯,作为第四代头孢菌素合成的重要中间体,展示了噻二唑衍生物在制药中的效用,提供了高产率和纯度,具有潜在的成本效益 (Gao 等人,2008)。

作用机制

Mode of Action

The presence of a carbonyl group and an amine group suggests potential for hydrogen bonding .

Biochemical Pathways

The compound’s effects on biochemical pathways are currently unknown. Given its structure, it may potentially interfere with pathways involving amides or thiadiazoles .

Pharmacokinetics

The presence of a methoxy group could potentially enhance its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by changes in pH due to the presence of amine and carbonyl groups .

安全和危害

属性

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-12-4-5-13(2)16(10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-6-8-15(27-3)9-7-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSRFIIUVDSORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2944544.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2944555.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2944562.png)

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)